molecular formula C21H23N3O4S B2840845 N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 851408-52-1

N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2840845
CAS No.: 851408-52-1
M. Wt: 413.49
InChI Key: CBHSERHDHQKCFM-UHFFFAOYSA-N
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Description

N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a sulfamoyl group, and an acetamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ringThe final step involves the acylation of the phenyl ring with acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and phenyl derivatives.

Scientific Research Applications

N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to its combination of a quinoline core, sulfamoyl group, and acetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-13-10-17-12-16(21(26)24-20(17)11-14(13)2)8-9-22-29(27,28)19-6-4-18(5-7-19)23-15(3)25/h4-7,10-12,22H,8-9H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHSERHDHQKCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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